2-Propylpyrrolidine

Description

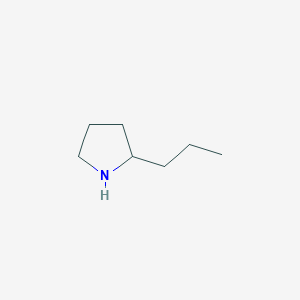

Structure

3D Structure

Properties

IUPAC Name |

2-propylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-4-7-5-3-6-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICALDHCMXFGLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396532 | |

| Record name | 2-propylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-44-4 | |

| Record name | 2-propylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Propylpyrrolidine and Its Derivatives

Classical Ring Construction Approaches

The formation of the pyrrolidine (B122466) ring can be achieved through established synthetic routes that involve either the cyclization of a linear precursor or the convergent combination of multiple components in a cycloaddition reaction.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from a single molecule (intramolecular) or by the joining of two or more molecules (intermolecular).

Intramolecular cyclization represents a direct method for forming cyclic structures from linear precursors containing all the necessary atoms. mdpi.com The synthesis of pyrrolidine derivatives can be achieved through the cyclization of functionalized aminoalkyl acetylenes. These reactions often employ transition metals to facilitate the ring closure. For instance, cobalt-catalyzed cyclization of linear amino-aldehydes has been shown to be effective for producing various piperidines and pyrrolidones. mdpi.com While not exclusively for 2-propylpyrrolidine, the principles of metal-catalyzed cyclization of precursors containing both an amine and an alkyne are well-established. uantwerpen.betcichemicals.com For example, a cobalt(I)-catalyzed cycloaddition has been used to regioselectively synthesize substituted tetrahydroquinolines, demonstrating the power of this approach for nitrogen heterocycle formation. tcichemicals.com Other metal-free methods have also been developed, such as the KOH-mediated Prins-type cyclization of ortho-alkynylaldehydes with primary amines to yield functionalized amino-indenones. researchgate.net

Table 1: Examples of Intramolecular Cyclization for Heterocycle Synthesis

| Precursor Type | Catalyst/Reagent | Product Type | Ref. |

|---|---|---|---|

| Linear amino-aldehydes | Cobalt(II) catalyst | Pyrrolidones/Piperidines | mdpi.com |

| Diynenitrile | Diethylcyclopentadienylcobalt | Tetrahydroquinoline derivative | tcichemicals.com |

Intermolecular cyclizations construct the pyrrolidine ring by combining two or more separate molecular entities. Cyanoacetamide and its derivatives are versatile building blocks in this context, possessing both nucleophilic and electrophilic centers that can be exploited for the synthesis of polyfunctionalized heterocycles. nih.govresearchgate.net One documented approach involves the reaction between a 2-cyanoacetamide (B1669375) derivative and chloroacetonitrile (B46850) in the presence of triethylamine (B128534) (TEA) and 1,4-dioxane (B91453) to produce a 5-amino-3-cyano-2-oxopyrrolidine core. nih.gov Similarly, the condensation of 2-cyanoacetamide derivatives with compounds like malononitrile (B47326) can lead to the formation of pyridin-2-one skeletons through a Michael addition followed by in situ cyclization. nih.gov These methods highlight the utility of cyanoacetamide as a key precursor for building complex heterocyclic systems, including those related to the pyrrolidine structure. nih.govnih.gov

Table 2: Intermolecular Cyclization Reactions Involving Cyanoacetamide Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Core | Ref. |

|---|---|---|---|---|

| 2-Cyanoacetamide derivative | Chloroacetonitrile | Triethylamine, 1,4-dioxane, reflux | 5-Amino-3-cyano-2-oxopyrrolidine | nih.gov |

| 2-Cyanoacetamide derivative | Malononitrile | Michael addition then cyclization | Pyridin-2-one | nih.gov |

Intramolecular Cyclizations (e.g., from aminoalkyl acetylenes)

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for constructing cyclic molecules in a convergent and often stereocontrolled manner. These reactions involve the combination of two unsaturated systems to form a new ring.

The 1,3-dipolar cycloaddition is a prominent reaction for synthesizing five-membered heterocycles. nih.govwikipedia.orgorganic-chemistry.org This process involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene (olefin) or alkyne. wikipedia.orgwikipedia.org

Nitrone-Olefin Cycloadditions: The reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) yields an isoxazolidine (B1194047). wikipedia.orgmdpi.com This reaction is a concerted, pericyclic process that forms a new C-C and a new C-O bond. wikipedia.org The resulting isoxazolidine can then be converted to a substituted pyrrolidine through reductive cleavage of the N-O bond. This strategy has been widely used in the synthesis of complex molecules and glycomimetics. mdpi.comrsc.org The regioselectivity is controlled by the frontier molecular orbitals (FMO) of the reactants. wikipedia.org

Azomethine Ylide-Olefin Cycloadditions: Azomethine ylides are another class of 1,3-dipoles that react directly with olefins to form the pyrrolidine ring. nih.govnih.gov This method is one of the most efficient routes for preparing enantioenriched pyrrolidines. rsc.org The reaction of an azomethine ylide with an alkene dipolarophile provides direct access to the pyrrolidine core, often with a high degree of stereochemical control. rsc.org This approach has been instrumental in synthesizing a diverse range of stereochemically complex pyrrolidine derivatives. rsc.orgrsc.org

Table 3: Overview of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| 1,3-Dipole | Dipolarophile | Initial Product | Final Product (after reduction) | Ref. |

|---|---|---|---|---|

| Nitrone | Alkene (Olefin) | Isoxazolidine | 1,3-Aminoalcohol / Pyrrolidine | wikipedia.orgmdpi.com |

A highly efficient and step-economical approach to substituted pyrrolidines involves a formal [4+2] annulation of secondary lactams. rsc.org This method has been successfully applied to the synthesis of various alkaloids, including the ant venom alkaloid (2R,5S)-cis-2-butyl-5-propylpyrrolidine, a close analog of this compound. rsc.orgresearchgate.net The process consists of a versatile two-step sequence involving N-benzylation followed by a one-pot reductive alkylation-debenzylation. rsc.org By reacting the lactam with suitably functionalized Grignard reagents, a formal [4+2] annulation is achieved, leading directly to the formation of N-α-alkyl and N-α,α′-dialkyl heterocycles. rsc.orgresearchgate.net This strategy has also been employed in the formal synthesis of (+)-monomorine, demonstrating its utility in constructing cis-2,5-disubstituted pyrrolidine ring systems. acs.org

1,3-Dipolar Cycloadditions (e.g., nitrones, azomethine ylides with olefins)

Rearrangement-Based Syntheses (e.g., from 2-alkyltetrahydropyrans with aniline)

The reaction of 2-alkyltetrahydropyrans with aniline (B41778) over activated alumina (B75360) can lead to the formation of N-phenyl-2-propylpyrrolidine. For instance, the reaction of 2-ethyltetrahydropyran with aniline yields a mixture of products, including 1-phenyl-2-propylpyrrolidine. This transformation suggests a carbonium ion mechanism. cdnsciencepub.com An independent synthesis to confirm the identity of the products involved converting 2-propyltetrahydrofuran (B1633607) to dibromoheptanes, which upon reaction with aniline, yielded a product mixture containing 1-phenyl-2-propylpyrrolidine as the major component (83%) and 1-phenyl-2-ethylpiperidine as the minor component (17%). cdnsciencepub.com This method highlights a rearrangement pathway for the synthesis of substituted pyrrolidines from readily available starting materials.

Modern Catalytic Synthesis Approaches

Modern synthetic methods increasingly rely on catalysis to achieve efficient and selective synthesis of pyrrolidine derivatives. These approaches include the use of transition metals, zeolites, and radical redox catalysts.

Transition Metal Catalysis

Transition metals are widely employed in the synthesis of pyrrolidines due to their diverse catalytic activities.

A notable copper-catalyzed reaction is the synthesis of 2-alkynylpyrrolidines through a three-component coupling of a ω-chloro ketone, a primary amine, and an alkyne. acs.orgacs.orgnih.gov This Cu(I)-catalyzed process allows for the formation of 2-alkynylpyrrolidines with a quaternary α-carbon center. acs.orgacs.orgnih.govuantwerpen.be The key to this reaction is the in situ generation of a cyclic ketiminium species, which exhibits enhanced reactivity towards alkynylation compared to its acyclic counterpart. acs.orgacs.orgnih.govuantwerpen.be This method is advantageous as it utilizes simple and commercially available starting materials and tolerates a wide range of functional groups on the alkyne component. acs.orguantwerpen.be

Table 1: Evaluation of Different Catalysts for the KA² Coupling of 5-Chloropentan-2-one, n-Propylamine, and Phenylacetylene (B144264)

| Entry | Catalyst (mol %) | Solvent | Temp (°C) | Yield (%) |

| 1 | CuI (10) | Toluene | 90 | 75 |

| 2 | Cu₂O (5) | Toluene | 90 | 82 |

| 3 | Cu(OAc)₂ (10) | Toluene | 90 | 25 |

| 4 | CuBr (10) | Toluene | 90 | 68 |

| 5 | CuCl (10) | Toluene | 90 | 55 |

| 6 | Cu(OTf)₂ (10) | Toluene | 90 | 15 |

| 7 | Cu-phenylacetylide (10) | Toluene | 90 | 85 |

Data sourced from a study on Cu(I)-catalyzed synthesis of 2-alkynylpyrrolidines. uantwerpen.be

Nickel catalysis is effective in the asymmetric synthesis of pyrrolidine derivatives. One significant application is the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, catalyzed by Ni(II) complexes with chiral ligands. researchgate.net This reaction can produce enantiomerically enriched products that are key intermediates for bioactive molecules. For example, the asymmetric addition of diethyl malonate to 1-nitropent-1-ene, catalyzed by a specific chiral Ni(II) complex, yields (R)-diethyl 2-(1-nitropenthan-2-yl)malonate with up to 91% enantiomeric excess (ee). This adduct can then be converted to (4R)-4-propylpyrrolidin-2-one, a key intermediate for the antiepileptic drug brivaracetam. researchgate.net The success of this method relies on the design of chiral ligands that create a specific environment around the nickel center, thus controlling the stereochemical outcome of the reaction. researchgate.net

Y-zeolites have been shown to be effective catalysts for the synthesis of 1-propylpyrrolidine (B8136157) from tetrahydrofuran (B95107) (THF) and propylamine. oup.com In a continuous flow reactor system, various cation-exchanged Y-zeolites catalyze the ring transformation of THF. Among the tested catalysts, aluminum cation-exchanged Y-zeolite (AlY) was found to be the most active, achieving a 65% yield of 1-propylpyrrolidine at 360 °C. oup.com The reaction kinetics and mechanism have been investigated, suggesting that the zeolite framework plays a crucial role in facilitating this transformation. oup.com

Table 2: Activity and Selectivity for the Reaction of THF and Propylamine over Various Y-Zeolites at 300 °C

| Catalyst | Conversion of THF (%) | Yield of 1-propylpyrrolidine (%) | Selectivity (%) |

| AlY | 61 | 46 | 76 |

| FeY | 58 | 42 | 72 |

| CrY | 52 | 40 | 76 |

| HY | 41 | 21 | 50 |

| MgY | 33 | 16 | 50 |

| CuY | 24 | 10 | 42 |

| CeY | 12 | 6 | 50 |

| NaY | 10 | 1 | 10 |

Data adapted from a study on the ring transformation of tetrahydrofuran into 1-propylpyrrolidine over Y-zeolites. oup.com

Titanium radical redox catalysis offers a powerful strategy for the synthesis of polysubstituted pyrrolidines. cornell.edu This approach involves the generation and control of radical intermediates to construct complex molecular architectures. cornell.edu For instance, a Ti-catalyzed radical formal [3+2] cycloaddition of N-acylaziridines and alkenes provides an efficient route to pyrrolidines from readily available starting materials. acs.org This redox-neutral reaction proceeds through a redox-relay mechanism, which enables the selective cleavage and formation of C-N bonds via radical intermediates. acs.org This methodology has been successfully applied to the synthesis of various valuable synthetic intermediates. cornell.edu

Zeolite Catalysis (e.g., Y-zeolites for 1-propylpyrrolidine synthesis)

Organocatalysis

Organocatalysis represents a significant branch of chemical synthesis, utilizing small organic molecules to accelerate chemical reactions. This approach avoids the use of metal-based catalysts, offering advantages in terms of cost, toxicity, and environmental impact. Within this field, various strategies have been developed for the synthesis of pyrrolidine scaffolds, including N-Heterocyclic Carbene (NHC)-catalyzed reactions, bifunctional catalysis, and Brønsted acid catalysis.

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. rsc.orgresearchgate.net Their ability to induce umpolung (reactivity inversion) of aldehydes has enabled the development of novel synthetic pathways. rsc.org One notable application is in the synthesis of 2-pyrrolidinone (B116388) derivatives through radical tandem cyclization/coupling reactions. rsc.orgresearchgate.netrsc.org

This methodology involves the reaction of aldehydes with α-bromo-N-cinnamylamides in the presence of an NHC catalyst. rsc.orgmdpi.com The reaction proceeds under transition-metal-free and oxidant-free conditions, demonstrating high efficiency and broad substrate scope. rsc.orgresearchgate.net The process is initiated by the formation of a Breslow intermediate from the aldehyde and the NHC. rsc.org This intermediate then engages in a single electron transfer (SET) process, leading to a radical cascade cyclization. rsc.org This approach provides a convenient and facile route to highly functionalized 2-pyrrolidinones with yields of up to 94%. rsc.orgrsc.org

A study by Yao and coworkers reported the NHC-catalyzed radical reaction of α-bromo-N-cinnamylamides and aldehydes to generate 2-pyrrolidinone derivatives in good to excellent yields. mdpi.com The reaction mechanism involves the generation of a radical which then undergoes a 5-exo cyclization to form the pyrrolidinone ring. mdpi.com

| Catalyst System | Substrates | Product Type | Yield | Reference |

| NHC / Base | Aldehydes, α-bromo-N-cinnamylamides | Functionalized 2-pyrrolidinones | Up to 94% | rsc.org |

| NHC-1 / Cs₂CO₃ | α-bromo-N-cinnamylamides, Aldehydes | 2-pyrrolidinone derivatives | Good to excellent | mdpi.com |

This method has also been extended to the synthesis of 2-pyrrolidinone-functionalized phenanthridines through a tandem cyclization/addition/cyclization reaction of 2-isocyanobiaryls and α-bromo-N-cinnamylamides, showcasing the versatility of NHC catalysis in constructing complex heterocyclic systems. nih.gov

Bifunctional Catalysis

Bifunctional catalysis involves the use of a single catalyst molecule containing two distinct catalytic sites that act in concert to promote a chemical reaction. This cooperative action can lead to enhanced reactivity and selectivity. Pyrrolidin-2-ylalkylboronic acids have been identified as effective bifunctional catalysts for asymmetric aldol (B89426) reactions. researchgate.networktribe.com

These catalysts possess both a Lewis acidic boronic acid moiety and a Lewis basic secondary amine (pyrrolidine) moiety. researchgate.net The synergistic action of these two groups is crucial for their catalytic activity. In the context of aldol reactions, the amine group activates the ketone donor by forming an enamine intermediate, while the boronic acid activates the aldehyde acceptor. researchgate.networktribe.com

The distance between the amino and boronate groups significantly impacts the catalyst's effectiveness. researchgate.net Homoboroproline, a pyrrolidin-2-ylalkylboronic acid, has demonstrated high enantiomeric selectivity in the aldol reaction of acetone (B3395972) with p-nitrobenzaldehyde. researchgate.networktribe.com However, increasing the carbon chain length between the two catalytic centers leads to a dramatic decrease in reactivity and a loss of asymmetric induction. researchgate.net This highlights the importance of the precise spatial arrangement of the catalytic groups for achieving efficient bifunctional catalysis.

| Catalyst | Reaction Type | Key Feature | Outcome | Reference |

| Pyrrolidin-2-ylalkylboronic acids (e.g., Homoboroproline) | Asymmetric Aldol Reaction | Bifunctional Lewis acid/base catalysis | High enantioselectivity, reactivity dependent on linker length | researchgate.networktribe.com |

| Pyrrolidine and boric acid system | C-glycosidation of unprotected carbohydrates | Mild reaction conditions | High diastereoselectivity | researchgate.net |

Brønsted Acid Catalysis

Brønsted acids, such as trifluoroacetic acid (TFA), can effectively catalyze 1,3-dipolar cycloaddition reactions to form pyrrolidine rings. nih.govcolab.ws This method often involves the in situ generation of azomethine ylides, which then react with various dipolarophiles. nih.govcolab.ws

For example, the reaction of benzyl(methoxymethyl)(trimethylsilylmethyl)amine with electron-deficient alkenes in the presence of a catalytic amount of trifluoroacetic acid yields substituted pyrrolidines. nih.govcolab.ws This process can be conducted under continuous flow conditions, allowing for efficient and scalable synthesis. colab.ws The use of TFA facilitates the formation of the azomethine ylide intermediate, which then undergoes a [3+2]-cycloaddition with the alkene. nih.govcolab.ws

This strategy has been successfully applied to a range of dipolarophiles, including reactive alkenes like ethyl acrylate (B77674) and N-methylmaleimide, affording the corresponding N-benzylpyrrolidine products in high yields (77-83%). colab.ws Even less reactive dipolarophiles such as (E)-crotononitrile and ethyl methacrylate (B99206) can participate in this reaction, albeit with lower yields (59-63%). colab.ws The versatility of this method is further demonstrated by its application in the synthesis of spiro[indoline-3,2′-pyrrolidines] and spiro[indoline-3,5′-pyrrolo[1,2-c]thiazoles]. nih.gov While TFA has proven effective, other Brønsted acids like benzoic acid have also been utilized, and in some cases, base additives have been shown to increase the yield of the desired pyrrolidine product. nih.govmdpi.com

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Trifluoroacetic acid (TFA) | 1,3-Dipolar Cycloaddition | Benzyl(methoxymethyl)(trimethylsilylmethyl)amine, Electron-deficient alkenes | Substituted N-benzylpyrrolidines | nih.govcolab.ws |

| Benzoic Acid (BzOH) | Three-Component [3+2] Cycloaddition | 1,2,3,4-tetrahydroisoquinoline, Aldehydes, Olefinic oxindoles | Spirooxindole-pyrrolidines | nih.gov |

Asymmetric Synthesis of Chiral Propylpyrrolidine Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. nih.gov Asymmetric synthesis strategies aim to selectively produce one enantiomer over the other. uwindsor.ca The use of chiral auxiliaries is a well-established method for achieving this goal. york.ac.ukwikipedia.orgchemeurope.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgchemeurope.com

Use of Chiral Auxiliaries

Chiral auxiliaries guide the formation of a new stereocenter with a specific configuration through steric or electronic effects. chemeurope.com After the desired transformation, the auxiliary can be removed and ideally recycled. york.ac.ukchemeurope.com

(S)-(+)-Mandelic acid and various cyclohexyl-based compounds, such as (1R,2S)-trans-2-phenyl-1-cyclohexanol and (1R,2S,5R)-8-phenylmenthol, have been employed as chiral auxiliaries in the asymmetric synthesis of (S)- and (R)-propylpyrrolidine. scielo.brresearchgate.net The general approach involves the addition of a nucleophile, such as allyltrimethylsilane (B147118), to a chiral N-acyliminium ion derived from the auxiliary and a pyrrolidine precursor. scielo.brresearchgate.net

The diastereoselectivity of this addition is influenced by the nature of the chiral auxiliary. scielo.brresearchgate.net For instance, in the TiCl₄-promoted addition of allyltrimethylsilane, the use of (1R,2S,5R)-8-phenylmenthol as the chiral auxiliary resulted in the highest diastereomeric ratio (up to 6:1). scielo.brresearchgate.net The stereochemical outcome is often rationalized by π-stacking interactions between the iminium moiety and the phenyl group of the auxiliary. scielo.br

Following the diastereoselective C-C bond formation, the resulting 2-substituted amides or carbamates are converted to the target alkaloids, (S)- or (R)-propylpyrrolidine. scielo.brresearchgate.net This typically involves the removal of the chiral auxiliary, which can often be recovered efficiently. scielo.brresearchgate.net For example, the major diastereomer obtained from the reaction using the (1R,2S,5R)-8-phenylmenthol auxiliary can be converted to (S)-2-propylpyrrolidine. researchgate.net The synthesis of enantiomerically pure (S)-2-aminomethyl-1-propylpyrrolidine has also been reported starting from (S)-1-propyl-2-pyrrolidinecarboxamide, which can be derived from L-proline, showcasing another route utilizing chiral pool starting materials. google.comjustia.comgoogleapis.com

| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio | Final Product | Reference |

| (S)-(+)-Mandelic acid | TiCl₄-promoted addition of allyltrimethylsilane to N-acyliminium ion | Low | (S)- and (R)-propylpyrrolidine | scielo.br |

| (1R,2S)-trans-2-phenyl-1-cyclohexanol | TiCl₄-promoted addition of allyltrimethylsilane to N-acyliminium ion | Moderate | (S)- and (R)-propylpyrrolidine | scielo.br |

| (1R,2S,5R)-8-phenylmenthol | TiCl₄-promoted addition of allyltrimethylsilane to N-acyliminium ion | Up to 6:1 | (S)- and (R)-propylpyrrolidine | scielo.brresearchgate.net |

Chiral Amines (e.g., (R)-1-phenylethylamine in bicyclic systems)

Enzymatic Methods (e.g., enzymatic hydrolysis for chiral intermediates like (R)-4-propyl-pyrrolidin-2-one)

Enzymatic methods provide a highly selective and environmentally benign route to chiral compounds. For the synthesis of key intermediates of this compound derivatives, such as (R)-4-propyl-pyrrolidin-2-one, enzymatic conversions are particularly effective. google.comjustia.com

A patented process describes the selective enzymatic conversion of a prochiral substrate, dimethyl 3-propyl pentanedioate, into the chiral intermediate (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid. google.comjustia.comgoogle.com This reaction is catalyzed by the Promea® enzyme from Novozyme, achieving an excellent yield (>95%) and high chiral purity. google.comgoogle.com The resulting acid is then converted through a series of chemical steps, including amidation, hydrolysis, Hofmann rearrangement, and cyclization, to yield (R)-4-propyl-pyrrolidin-2-one with a high enantiomeric excess (>99%). google.comjustia.comgoogle.com

Other enzymatic strategies have also been explored. Serine proteases, such as one from Bacillus licheniformis, have been used for the kinetic resolution of racemic esters. googleapis.com For example, a protease can selectively hydrolyze (2RS)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butyric acid methyl ester to give the corresponding (2S)-acid with high chiral purity, leaving the unreacted (2R)-ester. googleapis.com The reaction conditions, such as pH and temperature, are critical for optimizing both yield and chiral purity. googleapis.com

Table 3: Enzymatic Synthesis of a Chiral Precursor for (R)-4-propyl-pyrrolidin-2-one

| Enzyme | Substrate | Product | Chiral Purity (ee) | Reference |

|---|---|---|---|---|

| Novozyme's Promea® | Dimethyl 3-propyl pentanedioate | (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid | 83-88% | google.comgoogle.com |

| Protease from Bacillus licheniformis | (2RS)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butyric acid methyl ester | (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butyric acid | High | googleapis.com |

Control of Stereoselectivity (e.g., diastereoselection in N-acyliminium ion additions)

The control of stereoselectivity can be achieved by directing nucleophilic additions to reactive intermediates like cyclic N-acyliminium ions. researchgate.net The presence of a chiral group attached to the nitrogen atom influences the facial selectivity of the attack, leading to the preferential formation of one diastereomer. uvic.casoton.ac.uk

A well-documented example is the TiCl₄-promoted addition of allyltrimethylsilane to chiral N-acyliminium ions derived from pyrrolidinones. researchgate.net By employing different chiral auxiliaries, such as those derived from (S)-(+)-mandelic acid or (1R,2S,5R)-8-phenylmenthol, the reaction can be guided to produce 2-substituted pyrrolidine derivatives with varying levels of diastereoselectivity. researchgate.net The highest diastereoselection in one study was achieved with a (1R,2S,5R)-8-phenylmenthol-based auxiliary, affording a 6:1 diastereoisomeric ratio. researchgate.net The resulting 2-allyl carbamates can be subsequently converted to the corresponding (S)- or (R)-propyl pyrrolidine. researchgate.net The stereochemical outcome is often rationalized by the preferred conformation of the N-acyliminium ion intermediate, which presents one face for nucleophilic attack more readily than the other. researchgate.netbeilstein-journals.org

Table 4: Diastereoselective Addition to N-Acyliminium Ions

| Chiral Auxiliary | Lewis Acid | Nucleophile | Diastereoisomeric Ratio | Product | Reference |

|---|---|---|---|---|---|

| (S)-(+)-Mandelic acid derivative | TiCl₄ | Allyltrimethylsilane | Low to moderate | 2-Allyl Carbamate | researchgate.net |

| (1R,2S,5R)-8-phenylmenthol derivative | TiCl₄ | Allyltrimethylsilane | 6:1 | 2-Allyl Carbamate | researchgate.net |

Applications in Organic Synthesis and Catalysis

As Chiral Auxiliaries and Ligands

Chiral derivatives of 2-propylpyrrolidine are instrumental in asymmetric synthesis, where they are incorporated into reactants or catalysts to control the stereochemical outcome of a reaction. Their rigid five-membered ring structure and the defined stereocenter at the C2 position (and potentially others) allow for effective transfer of chiral information.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. wikipedia.org When performed asymmetrically, it provides access to enantiomerically enriched products that are key intermediates for many natural products. researchgate.net Chiral auxiliaries are often employed to achieve high levels of stereocontrol. researchgate.netblogspot.com These auxiliaries are enantiopure compounds that are temporarily attached to a substrate, direct the stereochemical course of the reaction, and are subsequently removed. blogspot.com

While Evans' oxazolidinones are famous examples, pyrrolidine-based auxiliaries are also effective. wikipedia.orgyoutube.com For instance, chiral pyrrolidine (B122466) derivatives can be used to form chiral enolates, which then react with aldehydes in a diastereoselective manner. blogspot.com The stereochemistry of the auxiliary dictates the facial selectivity of the reaction. blogspot.com Organocatalysts containing a chiral pyrrolidine moiety, often derived from proline, have been developed to catalyze direct asymmetric aldol reactions with high enantioselectivity. ajgreenchem.comresearchgate.net These catalysts function by forming a nucleophilic enamine intermediate with a ketone, which then attacks an aldehyde. The chiral environment provided by the catalyst's pyrrolidine ring directs the approach of the electrophile, leading to a specific stereoisomer of the aldol product. ajgreenchem.com

The effectiveness of these catalysts can be tuned by modifying the pyrrolidine structure. For example, bifunctional catalysts that combine a chiral pyrrolidine with a thiourea (B124793) group have shown excellent activity and enantioselectivity in aldol reactions between cyclohexanone (B45756) and aromatic aldehydes. ajgreenchem.com

| Catalyst Type | Reactants | Key Feature | Outcome |

| Pyrrolidine-Thiourea Organocatalyst | Cyclohexanone, Aromatic Aldehydes | Bifunctional activation via enamine and hydrogen bonding | High diastereoselectivity and enantioselectivity ajgreenchem.com |

| Homoboroproline | Acetone (B3395972), p-Nitrobenzaldehyde | Bifunctional catalysis with Lewis acid tuning | High enantiomeric selectivity researchgate.net |

| Proline-derived Ionic Liquid | Ketones, Aromatic Aldehydes | Recyclable catalyst in aqueous media | Good yields of aldol products researchgate.net |

The formation of carbon-carbon bonds via the addition of nucleophiles to electrophiles is a cornerstone of organic synthesis. The addition of allyltrimethylsilane (B147118) to N-acyliminium ions is a powerful method for synthesizing substituted nitrogen heterocycles. researchgate.netscielo.br When these N-acyliminium ions are generated from precursors containing a chiral auxiliary, the allylation can proceed with high diastereoselectivity. researchgate.net

Research has shown that chiral auxiliaries can direct the addition of allyltrimethylsilane to cyclic N-acyliminium ions, yielding the corresponding 2-allyl pyrrolidines and piperidines. researchgate.net The stereochemical outcome is controlled by the chiral auxiliary, which creates a biased conformational environment, favoring the approach of the nucleophile from one face of the iminium ion over the other. For this purpose, auxiliaries derived from molecules like (S)-(+)-mandelic acid have been utilized. scielo.br The reaction is typically promoted by a Lewis acid, such as titanium tetrachloride (TiCl₄), which has proven highly efficient for the allylation of various alcohols by facilitating the replacement of the hydroxyl group with an allyl group from allyltrimethylsilane. organic-chemistry.orgrsc.org

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones, imines, and olefins to produce chiral alcohols and amines. wikipedia.orgnih.gov This technique uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of high-pressure molecular hydrogen. wikipedia.org The key to achieving high enantioselectivity is the use of a chiral catalyst, typically a transition metal complex coordinated to a chiral ligand. wikipedia.orgnih.gov

Many of the most successful ligands for ATH are chiral diamines and amino alcohols. google.comrsc.org For example, ruthenium(II) complexes with N-tosylated diamine ligands, such as (S,S)-TsDPEN, are highly effective for the ATH of ketones. wikipedia.orgnih.gov These catalysts operate via an outer-sphere mechanism where the chiral ligand environment dictates the stereochemical outcome of the hydrogen transfer. wikipedia.org

While direct examples using a simple this compound ligand are less common in seminal works, the structural motif is highly relevant. Chiral catalysts derived from related N-heterocyclic structures and diamines are central to the field. Iron-based catalysts featuring chiral diphosphine diamine ligands have also been developed as a more sustainable alternative to ruthenium for the ATH of ketones and imines. nih.gov The design principles involve creating a stable, chiral coordination sphere around the metal center that can effectively differentiate between the two prochiral faces of the substrate during the hydride transfer step.

| Catalyst System | Substrate Type | Hydrogen Donor | Typical Outcome |

| Ru(II)-TsDPEN | Aromatic Ketones | Isopropanol/Base | High conversion and enantioselectivity (>97% ee) wikipedia.orgnih.gov |

| Iron(II)-Diphosphine Diamine | Ketones, Imines | Formic Acid/Base | Good to excellent yields and enantiopurity nih.gov |

| Rh(III)-Diamine | Imines | Isopropanol | Asymmetric reduction to amines nih.gov |

In Asymmetric Carbon-Carbon Bond Formation (e.g., allyltrimethylsilane additions)

As Intermediates in Complex Molecule Synthesis

The defined stereochemistry of enantiopure this compound makes it an invaluable chiral building block for the construction of more complex molecules, particularly naturally occurring alkaloids and other N-heterocycles.

Alkaloids are a diverse class of naturally occurring compounds that often exhibit significant biological activity. oup.comoup.com Many alkaloids feature a substituted pyrrolidine ring as a core structural element. The synthesis of these molecules in enantiomerically pure form is a significant goal in organic chemistry.

(S)- and (R)-2-propylpyrrolidine are themselves simple alkaloids, but they also serve as starting points or target motifs in more complex syntheses. Stereocontrolled syntheses of 1-substituted (S)- and (R)-2-aminomethylpyrrolidines have been developed from (S)- and (R)-proline, respectively, demonstrating a pathway to chiral substituted pyrrolidines. justia.comgoogle.com

A notable example is the synthesis of the ant venom alkaloid (2R,5S)-2-butyl-5-propylpyrrolidine. rsc.orgresearchgate.net A versatile two-step method has been developed for the reductive alkylation of secondary lactams, which serves as a key transformation in the synthesis of such alkaloids. rsc.org This strategy has been successfully applied to the synthesis of (2R,5S)-cis-2-butyl-5-propylpyrrolidine and (+)-monomorine I, starting from readily available lactams. rsc.orgresearchgate.net The approach involves an N-benzylation followed by a one-pot reductive alkylation–debenzylation, providing an efficient route to these 2,5-disubstituted pyrrolidine alkaloids. rsc.org

| Target Alkaloid | Key Synthetic Intermediate/Precursor | Synthetic Strategy | Reference |

| (S)- and (R)-2-Propylpyrrolidine derivatives | (S)- or (R)-Proline | Stereoconservative O,N-dialkylation and subsequent transformations | justia.comgoogle.com |

| (2R,5S)-2-Butyl-5-propylpyrrolidine | Secondary Lactams | Reductive alkylation | rsc.org |

| (+)-Monomorine I | Secondary Lactams | Reductive alkylation and formal [4+2] annulation | rsc.orgresearchgate.net |

Beyond alkaloids, this compound derivatives can serve as precursors to a wide array of other nitrogen-containing heterocyclic structures. A notable class of compounds is α-alkynyl N-heterocycles, which are valuable building blocks in medicinal chemistry and materials science. uantwerpen.be

A straightforward, one-pot, three-component synthesis has been developed for 2-alkynyl-substituted N-heterocycles. uantwerpen.be This method involves a copper(I)-catalyzed coupling of an ω-chloro ketone, a primary amine, and a terminal alkyne. The key step is the in situ generation of a cyclic ketiminium species, which then undergoes nucleophilic attack by the copper acetylide. For example, reacting 5-chloropentan-2-one, n-propylamine, and phenylacetylene (B144264) yields 2-methyl-2-(phenylethynyl)-1-propylpyrrolidine. uantwerpen.be This protocol allows for the creation of a quaternary carbon center at the α-position of the pyrrolidine ring and tolerates a broad range of functional groups on the alkyne component. uantwerpen.be This demonstrates how simple, acyclic starting materials can be used to construct complex pyrrolidine derivatives related to the this compound scaffold.

| Heterocycle Class | Synthetic Method | Starting Materials | Key Feature |

| 2-Alkynylpyrrolidines | Three-component Cu(I)-catalyzed coupling | ω-Chloro ketone, Primary amine, Alkyne | In situ formation of a cyclic ketiminium species uantwerpen.be |

| 2-Substituted Pyrrolidines | From acylated aminomethyl cyclopropanes | Acylated aminomethyl cyclopropanes | Acid-mediated regioselective C-C bond cleavage organic-chemistry.org |

| Indole derivatives | From 2-alkynylanilines | 2-Alkynylanilines, Carbonyl compounds | Metal-catalyzed cyclization researchgate.net |

Medicinal Chemistry and Biological Activity of Propylpyrrolidine Derivatives

General Pharmacological Relevance of Pyrrolidine (B122466) Scaffolds

The pharmacological importance of the pyrrolidine scaffold is rooted in its distinct three-dimensional structure. nih.gov Unlike flat, two-dimensional aromatic rings, the saturated nature of the pyrrolidine ring provides a greater opportunity to generate structural diversity. nih.gov This complexity is a desirable trait in modern drug discovery, which increasingly focuses on molecules with a higher fraction of sp3 hybridized carbons to improve target selectivity and reduce off-target effects. tandfonline.comnih.gov

The non-planar nature of the pyrrolidine ring, a phenomenon sometimes referred to as "pseudorotation," allows it to adopt various conformations. nih.gov This conformational flexibility enables a more thorough exploration of the pharmacophore space, which is the three-dimensional arrangement of functional groups necessary for biological activity. nih.govd-nb.info The ability to present substituents in different spatial orientations allows for the fine-tuning of interactions with biological targets. nih.gov The sp3-hybridization of the carbon atoms in the pyrrolidine ring contributes to this increased three-dimensional coverage, a significant advantage in designing molecules that can effectively bind to the complex surfaces of proteins. nih.gov

Pharmacophore models can be generated based on the structure of known active ligands or the three-dimensional structure of the target receptor. d-nb.inforesearchgate.net These models represent the essential stereoelectronic molecular properties involved in ligand-target interactions as geometric entities. d-nb.info The conformational flexibility of the pyrrolidine ring is a critical factor in pharmacophore-based virtual screening, as the molecule must be able to adopt a conformation that matches the pharmacophore model of a specific biological target. researchgate.netcsmres.co.uk

The stereochemistry of the pyrrolidine ring and its substituents has a profound impact on the biological activity of its derivatives. nih.gov The presence of chiral centers on the pyrrolidine ring means that different stereoisomers can exhibit vastly different biological profiles. nih.govnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer or diastereomer of a chiral molecule. nih.gov

The spatial orientation of substituents on the pyrrolidine ring can be controlled and "locked" into specific conformations through the appropriate choice of substituents. nih.gov Inductive and stereoelectronic factors influence the puckering of the pyrrolidine ring, which in turn affects its pharmacological efficacy. nih.gov For instance, the relative orientation of a propyl group at the 2-position of the pyrrolidine ring would significantly influence how the molecule fits into a binding pocket and interacts with key amino acid residues. This highlights the importance of stereoselective synthesis in the development of pyrrolidine-based drug candidates to ensure the desired biological activity and minimize potential off-target effects. nih.govontosight.ai

Exploration of Pharmacophore Space and 3D Conformation

Specific Biological Activities Investigated

The versatility of the pyrrolidine scaffold has led to its investigation in a wide range of therapeutic areas. dntb.gov.uatandfonline.com By modifying the substituents on the pyrrolidine ring, researchers have been able to develop derivatives with specific biological activities.

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and its inhibition is a promising strategy in cancer therapy, particularly in cancers with mutations in the BRCA genes. nih.govmdpi.com Several PARP inhibitors based on a benzimidazole (B57391) carboxamide scaffold containing a cyclic amine have been developed. nih.govacs.org

One notable example is the potent PARP inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888, Veliparib), which features a methyl group at the 2-position of the pyrrolidine ring. acs.org This compound demonstrates excellent potency against both PARP-1 and PARP-2 enzymes. acs.org Further research into this class of compounds led to the synthesis of derivatives with a side chain introduced at the five-membered cyclic amine, which was expected to improve activity. nih.gov A series of these derivatives were synthesized and evaluated for their PARP inhibitory and cytotoxic activities. nih.gov

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | MDA-MB-436 IC50 (µM) | CAPAN-1 IC50 (µM) |

|---|---|---|---|---|

| 5cj | 4 | 4 | 17.4 | 19.8 |

| 5cp | 4 | 4 | 11.4 | 15.5 |

| Veliparib (B1684213) (ABT-888) | ~4 | ~4 | - | - |

| Olaparib | - | - | - | - |

Compounds 5cj and 5cp exhibited potent anticancer activities with IC50 values of approximately 4 nM against both PARP-1 and PARP-2, which is comparable to the reference drug veliparib. nih.gov These compounds also showed slightly better in vitro cytotoxicities against MDA-MB-436 (a BRCA-1-mutated breast cancer cell line) and CAPAN-1 (a BRCA-2-mutated pancreatic cancer cell line) than veliparib and olaparib. nih.gov

Dithiocarbamates are a class of compounds known for their metal-chelating and antioxidant properties, and they have been investigated for various medicinal applications, including as antimicrobial agents. scholarsresearchlibrary.comf1000research.com Pyrrolidine dithiocarbamate (B8719985) (PDTC) has been shown to possess antibacterial activity against a range of bacteria. nih.gov

The antibacterial activity of PDTC is influenced by the presence of metal ions. nih.gov Its activity is reduced by the addition of copper chloride but is significantly enhanced by zinc chloride. nih.gov This suggests that the formation of a zinc-PDTC complex is crucial for its antibacterial effect. nih.gov The mechanism of action is thought to involve the disruption of normal cellular processes within the bacteria. f1000research.com

The antimicrobial activity of various dithiocarbamate derivatives has been evaluated against several bacterial and fungal strains. researchgate.netnih.gov For example, some bis(N,N′-dialkyldithiocarbamato) antimony(III) alkylenedithiophosphates have demonstrated good antibacterial and antifungal activity, which increased with higher concentrations. researchgate.net

| Compound Type | Target Organisms | Observed Activity |

|---|---|---|

| Pyrrolidine dithiocarbamate (PDTC) | Porphyromonas gingivalis, Actinobacillus actinomycetemcomitans, Staphylococcus aureus, Escherichia coli | Inhibited bacterial growth, enhanced by zinc. nih.gov |

| 2-hydroxy-3-chrysino dithiocarbamate derivatives | Various bacterial and fungal strains | Some analogues showed significant activity. nih.gov |

| bis(N,N′-dialkyldithiocarbamato) antimony(III) alkylenedithiophosphates | Escherichia coli, Vibrio cholerae, Streptococcus pneumonia, Bacillus cereus | Good antibacterial and antifungal activity. researchgate.net |

Pyrrolidine derivatives have been explored for their potential anti-inflammatory and analgesic properties. dntb.gov.uatandfonline.com Inflammation can be treated by inhibiting enzymes like cyclooxygenase-2 (COX-2), and many anti-inflammatory drugs also exhibit analgesic effects by suppressing prostaglandin (B15479496) synthesis. frontiersin.org

Studies on various heterocyclic compounds, including those with a pyrrolidine core, have shown promise in this area. For instance, some pyrazole (B372694) derivatives have been clinically used as non-steroidal anti-inflammatory agents. mdpi.com Research on pyrrolidine-2,5-dione derivatives has also demonstrated their analgesic and anti-inflammatory activity in models of inflammatory pain. ppm.edu.pl The structural versatility of the pyrrolidine scaffold allows for the design of new derivatives that can potentially target the pathways involved in pain and inflammation. frontiersin.orgrjeid.com

Anticonvulsant Properties (e.g., pyrrolidine-2,5-diones and 4-propyl-pyrrolidin-2-one derivatives)

The pyrrolidine-2,5-dione scaffold is a key pharmacophore in the development of central nervous system agents, particularly those with anticonvulsant activity. mdpi.comnih.gov Extensive research has focused on synthesizing derivatives of this core structure, leading to compounds with significant efficacy in preclinical seizure models. farmaceut.org These models include the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hertz (6 Hz) tests, which represent different types of seizures. mdpi.comnih.govmdpi.com

Derivatives of pyrrolidine-2,5-dione have shown broad-spectrum anticonvulsant activity. benthamscience.com For instance, a series of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones demonstrated potent anti-seizure effects, primarily in the MES test. ptfarm.pl Modifications at position 3 of the pyrrolidine ring are crucial, with substituents like methyl, phenyl, ethyl, and benzhydryl groups significantly influencing the anticonvulsant profile. nih.govif-pan.krakow.pl SAR analysis has revealed that 3-benzhydryl and 3-isopropyl derivatives exhibit strong protection in the scPTZ test, while 3-methyl and unsubstituted derivatives are more active in the MES test. nih.gov

One particularly promising compound, N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (Compound 15), was active in the MES, scPTZ, and 6Hz tests, with ED₅₀ values of 41.0 mg/kg, 101.6 mg/kg, and 45.42 mg/kg, respectively. nih.gov Another notable derivative, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (Compound 4), showed a potent ED₅₀ of 62.14 mg/kg in the MES test and 75.59 mg/kg in the 6 Hz test. mdpi.comresearchgate.net The mechanism for some of these compounds is believed to involve the blocking of neuronal voltage-sensitive sodium and L-type calcium channels. benthamscience.comnih.govspringermedizin.de

In the realm of 4-substituted pyrrolidin-2-one derivatives, research has identified (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (ucb 34714) as a highly potent anticonvulsant agent. nih.gov This compound, a structural analog of levetiracetam, is approximately ten times more potent than its predecessor in audiogenic seizure-prone mice. nih.gov The development of these 4-substituted derivatives was driven by a drug-discovery program targeting the brain-specific binding site for levetiracetam. nih.gov

Table 1: Anticonvulsant Activity of Selected Pyrrolidine Derivatives

Receptor Antagonism (e.g., NOP receptor antagonists)

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) is a member of the opioid receptor family involved in various neurological functions. researchgate.netwikipedia.org The development of antagonists for the NOP receptor is a significant area of research, with potential applications in treating conditions like depression and Parkinson's disease. wikipedia.org Pyrrolidine-based structures have served as a scaffold for novel, non-peptide NOP receptor antagonists. researchgate.netnih.gov

One such key compound is 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide (B126068) (Compound 24), which has been identified as a pure antagonist at native NOP receptors. researchgate.netnih.gov Structure-activity relationship studies on this molecule led to the synthesis of twelve derivatives. researchgate.netnih.gov By blending chemical moieties from different NOP receptor ligands, a novel and highly potent antagonist, Compound 35, was identified. researchgate.netnih.gov In various in vitro assays, Compound 35 acted as a pure, competitive, and selective NOP antagonist with high potency (pA₂ in the range of 8.0-9.9). researchgate.netnih.gov

The development of NOP receptor antagonists is seen as a promising strategy for innovative drugs for various conditions. nih.gov Research has identified other small-molecule NOP antagonists like SB-612111 and J-113397, highlighting the therapeutic potential of targeting this receptor system. wikipedia.org

Table 2: NOP Receptor Antagonists with a Pyrrolidine Core

Structure-Activity Relationship (SAR) Studies

Impact of Alkyl Chain Length and Substituent Patterns

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For pyrrolidine derivatives, the length of the alkyl chain and the nature of substituents are critical determinants of their potency and function. nih.gov

In a series of benzimidazole carboxamides bearing a pyrrolidine nucleus, the length of the alkyl chain was shown to greatly influence biological activity. nih.gov Comparing derivatives with alkyl chains of 2–4 carbon atoms, compounds with a 3-carbon atom chain were found to be the most active as PARP-1 and -2 inhibitors. nih.gov Similarly, for certain N-alkylmorpholine derivatives, bactericidal effects were highest for compounds with longer alkyl chains (n-dodecyl to n-hexadecyl), while those with shorter chains (fewer than 5 carbons) were inactive. chemrxiv.org This demonstrates a clear correlation between alkyl chain length and biological effect. researchgate.net

Substituent patterns on the pyrrolidine ring and any associated aromatic rings also play a crucial role. In a study of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones, anticonvulsant activity was closely linked to the presence of electron-withdrawing substituents on the 3-phenyl ring. ptfarm.pl For a series of 3-aryl-pyrrolidine-2,5-dione derivatives, the most potent anticonvulsant activity was observed in compounds with a chlorine atom at the 3rd or 4th position of the aromatic ring. if-pan.krakow.pl In contrast, introducing a spirocycloalkyl ring at position-3 rendered the compounds inactive. if-pan.krakow.pl

Furthermore, in a series of pyrrolidine-2,5-dione-acetamides, the substituent at position 3 of the pyrrolidine ring strongly affected anticonvulsant activity. nih.gov Derivatives with a 3-benzhydryl or 3-isopropyl group showed the best protection in the scPTZ test, whereas 3-methyl substituted and unsubstituted derivatives were more active in the MES test. nih.gov The position of substituents is also key; for example, research on PARP inhibitors with a pyrrolidine core showed that a terminal benzene (B151609) group was vital for activity, likely by enhancing membrane permeability. mdpi.com

Table 3: Influence of Alkyl Chain and Substituents on Biological Activity

Correlation of Molecular Structure with Biological Potency

The spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov For PARP inhibitors based on a 2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide scaffold, molecular docking studies revealed that the side chain with a three-carbon alkyl group exhibited the highest activity. mdpi.com These studies suggested that specific van der Waals or hydrophobic interactions between the compound's side chain and residues in the active site of PARP-1 facilitate binding. nih.gov

Compound Names

Table 4: List of Chemical Compounds

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction between a ligand, such as 2-propylpyrrolidine, and a target protein at the atomic level. derpharmachemica.commdpi.com These methods are instrumental in drug discovery for predicting the binding orientation and affinity of small molecules to their biological targets. derpharmachemica.commdpi.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition: The pyrrolidine (B122466) scaffold is a key feature in the design of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial in DNA repair. mdpi.com Molecular docking studies have been employed to understand how derivatives containing a pyrrolidine ring bind to the active site of PARP-1 and PARP-2. mdpi.comacs.org For instance, the discovery of ABT-888 (Veliparib), a potent PARP inhibitor, involved understanding the interaction of its 2-methylpyrrolidin-2-yl group within the enzyme's binding site. acs.org Docking experiments for similar benzimidazole (B57391) carboxamide derivatives have shown that the pyrrolidine moiety can occupy the enzyme's lysine (B10760008) channel. molaid.com The process typically involves preparing the protein structure by removing water molecules, optimizing the energy of both the receptor and the ligand, and then docking the target compound into the binding site. mdpi.com The stability of these interactions is often further analyzed using molecular dynamics (MD) simulations. nih.govnih.gov

While specific docking studies focusing solely on this compound as a PARP inhibitor are not prevalent in the provided search results, the extensive research on analogous pyrrolidine-containing compounds suggests its potential as a scaffold for designing new PARP inhibitors. mdpi.comacs.orgmdpi.com The general principle involves the pyrrolidine ring interacting with key residues in the PARP active site. mq.edu.au

Dihydrofolate Reductase (DHFR) Binding: Dihydrofolate reductase (DHFR) is another important enzyme target in medicinal chemistry, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of DNA precursors. wikipedia.orgebi.ac.uk While direct studies of this compound binding to DHFR were not found, research on trimethoprim (B1683648) analogs, which are known DHFR inhibitors, has utilized molecular modeling to understand their binding modes. mdpi.com These studies reveal that specific interactions with catalytically important residues, such as Glu-30 in human DHFR, are key to inhibitory activity. mdpi.com The general mechanism of DHFR involves the transfer of a hydride from NADPH to dihydrofolate. wikipedia.orgnih.gov The binding of inhibitors can disrupt the enzyme's dynamics, affecting catalysis. nih.gov Given the structural similarities of the pyrrolidine ring to components of known DHFR inhibitors, it is plausible that this compound derivatives could be designed to interact with the DHFR active site.

Host-guest chemistry investigates the formation of complexes between a larger host molecule and a smaller guest molecule. nih.govnih.gov Pyrrolidine derivatives can act as guests in these systems. Computational methods, including Density Functional Theory (DFT), are used to analyze the conformations of the host and guest and to estimate the strength of their interactions. researchgate.netacs.org The primary driving forces for these interactions often include C-H···π interactions between the guest and the host. researchgate.netacs.org

For example, studies on resorcinarene (B1253557) hosts have shown that they can encapsulate various guest molecules, and DFT calculations help in understanding how the guest influences the host's conformation. researchgate.netacs.org While a specific study on this compound as a guest was not found, the principles of host-guest interactions with similar amine-containing molecules are well-established. researchgate.netorientjchem.org The size and shape of the guest are critical for achieving stable complexation within the host's cavity. nih.gov

Ligand-Target Binding Prediction (e.g., PARP inhibition, dihydrofolate reductase binding)

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and energetics of molecules like this compound. northwestern.edu These methods are essential for elucidating reaction mechanisms and predicting molecular properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. escholarship.orgarxiv.org It can be used to gain mechanistic insights into chemical reactions by calculating the structures and energies of reactants, transition states, and products. rsc.orgbeilstein-journals.orgrsc.org This allows for the mapping of reaction energy landscapes, which depict the energy of the system as it progresses along a reaction coordinate. researchgate.netmpg.deaps.org

For instance, DFT calculations have been used to investigate the mechanisms of reactions involving pyridine (B92270) derivatives, which share structural similarities with pyrrolidine. rsc.org These studies can elucidate the role of catalysts and the step-by-step process of reactions like hydrogenation. rsc.org DFT can also be employed to understand the regioselectivity of reactions, such as the alkylation of heterocyclic compounds. beilstein-journals.org By analyzing the electronic properties and reaction pathways, DFT provides a powerful tool for predicting and explaining chemical reactivity. mdpi.com

Intramolecular interactions play a crucial role in determining the three-dimensional structure and reactivity of molecules. In molecules containing both a boron atom and a nitrogen atom, an intramolecular coordination bond between the electron-deficient boron and the electron-rich nitrogen (B-N coordination) can occur. researchgate.net The strength of this interaction can significantly influence the molecule's properties and catalytic activity. researchgate.net

Studies on pyrroline-2-alkylboronic acids, which are structurally related to this compound, have used computational methods to probe the effect of the chain length separating the amino and boronate groups on the intramolecular B-N coordination. researchgate.net These investigations have shown that the B-N distance is critical for determining the catalytic properties in reactions like the aldol (B89426) reaction. researchgate.net The energy of the B-N interaction can be estimated, providing a quantitative measure of its strength. researchgate.net

Density Functional Theory (DFT) for Mechanistic Insights and Energy Landscapes

Conformational Analysis (e.g., pseudorotation)

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations. beilstein-journals.org The conformational preferences of the pyrrolidine ring can be described by the concept of pseudorotation. beilstein-journals.orguu.nlgatech.edu

The specific conformation of the pyrrolidine ring is defined by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org The phase angle describes which atoms of the ring are out of the plane, while the puckering amplitude indicates the degree of this out-of-plane distortion. beilstein-journals.org The conformation of the pyrrolidine ring can be influenced by the nature and configuration of its substituents. beilstein-journals.orgnih.gov For example, alkylation or acylation of the pyrrolidine nitrogen can be used to "tune" the ring's conformation across the entire pseudorotation cycle. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for studying the conformation of the pyrrolidine ring in solution. beilstein-journals.orgnih.gov The observed proton-proton coupling constants can be used to determine the conformational equilibrium between different puckered forms, often with the aid of programs like PSEUROT, which assumes a two-state equilibrium. beilstein-journals.orguu.nl

Future Research Directions

Development of Novel and Efficient Synthetic Routes

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 2-propylpyrrolidine and its derivatives. This includes the use of biocatalysts, such as enzymes, to achieve high stereoselectivity in the synthesis of chiral intermediates like (R)-4-propyl-pyrrolidin-2-one. google.com Flow chemistry is another area that could streamline the production of these compounds. vulcanchem.com

Expansion of Catalytic Applications (e.g., green chemistry methods)

There is potential to expand the use of this compound-based catalysts in a wider range of chemical transformations, particularly those that align with the principles of green chemistry. This involves designing catalysts that are highly efficient, reusable, and operate under mild reaction conditions.

Discovery of New Biological Targets and Pharmacological Profiles

Given the prevalence of the pyrrolidine (B122466) scaffold in medicinal chemistry, future research will aim to identify new biological targets for this compound derivatives. nih.gov This involves screening these compounds against a wide range of receptors and enzymes to uncover novel therapeutic applications. For example, pyrrolidine derivatives have been investigated for their potential as anticancer agents by targeting enzymes like poly(ADP-ribose) polymerase (PARP). mdpi.comnih.gov

Advanced Computational Design and Prediction Methodologies

The use of computational tools will be crucial in accelerating the discovery and optimization of this compound-based compounds. Molecular docking and other computational methods can help predict the binding of these molecules to biological targets, guiding the design of new and more potent therapeutic agents. vulcanchem.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-propylpyrrolidine, and how can researchers optimize yield and purity?

- Methodological Answer : Begin with nucleophilic substitution or reductive amination protocols, as these are common for pyrrolidine derivatives . Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical parameters. Monitor purity via HPLC or GC-MS, and characterize intermediates using H/C NMR to track byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use H NMR to confirm the pyrrolidine ring structure (δ 1.5–3.0 ppm for ring protons) and the propyl side chain (δ 0.9–1.3 ppm for -CH- groups). IR spectroscopy can validate amine functional groups (N-H stretch ~3300 cm). For quantitative analysis, pair LC-MS with a calibrated internal standard to resolve co-eluting impurities .

Q. What are the primary biochemical applications of this compound in current research?

- Methodological Answer : Investigate its role as a chiral building block in asymmetric catalysis or as a ligand in coordination chemistry. For biological studies, assess its pharmacokinetic properties (e.g., logP, solubility) using shake-flask or HPLC-derived methods. Reference PubChem or DSSTox entries for baseline toxicity data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Answer : Conduct a systematic literature review using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify variables affecting stability (e.g., pH, temperature). Replicate conflicting experiments under controlled conditions, and apply statistical tools (ANOVA, Tukey’s HSD) to isolate discrepancies. Document protocols per Beilstein Journal guidelines to ensure reproducibility .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions in drug design?

- Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) or molecular dynamics (MD) simulations to study solvation effects. Validate predictions with experimental binding assays (e.g., SPR or ITC) and cross-reference results with existing crystallographic data .

Q. How should researchers design experiments to mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, defining critical quality attributes (CQAs) like enantiomeric excess and residual solvent levels. Use process analytical technology (PAT) for real-time monitoring. Archive raw data and metadata in FAIR-compliant repositories to support reproducibility claims .

Q. What safety protocols are essential for handling this compound in high-throughput screening?

- Methodological Answer : Follow GHS guidelines for lab PPE (gloves, goggles) and ventilation. For spills, neutralize with dilute acetic acid and adsorb with vermiculite. Include toxicity screening (e.g., Ames test) in preclinical workflows, referencing Agency for Toxic Substances and Disease Registry (ATSDR) protocols for hazard classification .

Data Analysis and Reproducibility

Q. How can researchers ensure data integrity when publishing studies involving this compound?

- Methodological Answer : Adhere to the Beilstein Journal’s experimental reporting standards, including full spectral data for novel compounds and raw statistical outputs. Use plagiarism-detection software pre-submission and archive datasets in repositories like Zenodo or Figshare with persistent identifiers .

Q. What strategies address conflicting results in this compound’s metabolic pathways across in vitro/in vivo models?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to redesign assays. Compare hepatocyte microsomal stability (in vitro) with rodent pharmacokinetics (in vivo), adjusting for species-specific cytochrome P450 activity. Use meta-analysis tools to reconcile disparities .

Literature and Framework Guidance

- For literature reviews : Use systematic review tools like Covidence to screen studies, and extract data into structured tables (e.g., compound properties, assay conditions) .

- For hypothesis formulation : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions, ensuring alignment with grant or publication objectives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.